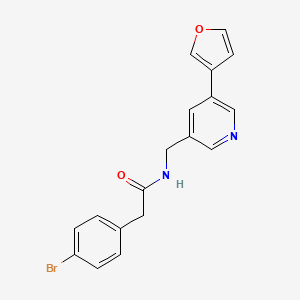

2-(4-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-17-3-1-13(2-4-17)8-18(22)21-10-14-7-16(11-20-9-14)15-5-6-23-12-15/h1-7,9,11-12H,8,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFSMBKXUYDZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.21 g/mol. The structure features a bromophenyl group, a furan ring, and a pyridine moiety, which are known to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Escherichia coli | 8.0 | 16.0 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

| Candida albicans | 32.0 | 64.0 |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

The antimicrobial action of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. It may also inhibit specific enzymes critical for bacterial survival, leading to cell death .

Study 1: In Vitro Evaluation

A study conducted by researchers at the University of Bath evaluated the antimicrobial efficacy of various derivatives, including our compound of interest. The results indicated that it significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential application in treating biofilm-associated infections .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with established antibiotics like ciprofloxacin and ketoconazole. The combination therapy resulted in lower MIC values compared to individual treatments, suggesting enhanced efficacy against resistant strains .

Anticancer Activity

Preliminary studies have indicated that this compound may also possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 25.0 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Scientific Research Applications

Scientific Research Applications

2-(4-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several scientific applications:

- Medicinal Chemistry It can be employed in drug design and discovery to develop new therapeutic agents.

- Organic Synthesis It serves as a building block in synthesizing more complex molecules with desired properties.

- Materials Science It is used in developing new materials with specific functions.

Ongoing research aims to advance synthetic methodologies and potential therapeutic strategies using this compound. Data from studies suggest that similar structures exhibit anti-inflammatory and anticancer properties, indicating potential therapeutic applications.

Chemical Properties and Reactions

This compound can undergo several types of chemical reactions:

- Cross-coupling Reactions These reactions enable the formation of new carbon-carbon bonds.

- Amide Modifications Modifications to the amide group can alter the compound’s properties.

- Halogenation Reactions Further halogenation can introduce additional functionality.

Common reagents for these reactions include palladium catalysts, reducing agents, and various electrophiles. The choice of conditions, such as temperature and solvent, significantly affects the reaction outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Acetamide Cores

Key structural analogs share the acetamide backbone with substituted pyridine or phenyl groups. Comparative data are summarized below:

Key Observations :

- Pyridine Positioning: Pyridine-containing analogs (e.g., 5RGX, 5RH3) bind viral proteases via interactions with HIS163 and ASN142/GLN189, with binding affinities <−22 kcal/mol.

- Bromophenyl Role : The 4-bromophenyl group is common in FPR agonists () and penicillin analogs (). Its electron-withdrawing properties likely stabilize receptor-ligand interactions .

- Heterocyclic Modifications: Replacing pyridazinone () or thiophene (5RH1) with furan introduces oxygen-based lone pairs, which could modulate solubility or hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

- Molecular Weight/LogP : The target compound’s molecular weight (~430–450 g/mol) and LogP (estimated ~3.5) are comparable to 5RGX and FPR agonists, suggesting moderate bioavailability.

- Crystal Packing : Analogous bromophenyl acetamides (e.g., ) exhibit dihedral angles >60° between aromatic planes, reducing intramolecular strain. The furan-pyridine linkage may increase torsional flexibility, affecting crystallization .

- Synthetic Routes : Similar compounds are synthesized via carbodiimide-mediated coupling (e.g., 4-bromophenylacetic acid + substituted anilines) . The furan-pyridine moiety may require Suzuki-Miyaura coupling for installation.

Research Implications and Unresolved Questions

- Bioactivity Prediction: The compound’s furan group could enhance selectivity for FPR2 over FPR1, as seen in methoxybenzyl-substituted pyridazinones . Alternatively, its pyridine ring may favor protease inhibition akin to 5RH3 .

- Thermodynamic Stability : The furan’s lower aromaticity compared to benzene/thiophene might reduce metabolic stability, necessitating prodrug strategies.

- Comparative Gaps : Direct binding assays and crystallographic data for the target compound are absent. Computational docking studies (e.g., molecular dynamics) are recommended to validate predicted interactions .

Q & A

Basic: What are effective synthetic routes for this compound?

Answer:

A robust method involves coupling 4-bromophenylacetic acid with an amine derivative (e.g., 5-(furan-3-yl)pyridin-3-ylmethanamine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, and the reaction is stirred at 273 K for 3 hours. Post-reaction, the product is isolated via extraction, washed with saturated NaHCO₃ and brine, and purified by recrystallization from methylene chloride .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) can predict reaction intermediates and transition states. Coupling this with reaction path search algorithms (e.g., artificial force-induced reaction method) allows identification of energetically favorable pathways. Experimental parameters (solvent, temperature) are then refined using computational data to minimize trial-and-error approaches .

Basic: What purification techniques ensure high-purity yields?

Answer:

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates impurities. Recrystallization from methylene chloride or ethanol further enhances purity, as evidenced by single-crystal X-ray diffraction validation (>95% purity) .

Advanced: How do structural modifications (e.g., substituents on pyridine/furan) impact bioactivity?

Answer:

Introducing electron-withdrawing groups (e.g., -Br, -F) on the phenyl ring enhances metabolic stability, while bulky substituents on the pyridine scaffold may improve target binding. For example, replacing furan-3-yl with sulfone/phosphonate groups (as in related pyrazolo[4,3-d]pyrimidines) increases kinase inhibition potency .

Basic: Which spectroscopic methods confirm structural integrity?

Answer:

- NMR : ¹H/¹³C NMR verifies aromatic proton environments and acetamide connectivity.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).

- X-ray crystallography : Resolves dihedral angles (e.g., 66.4° between bromophenyl and difluorophenyl planes in analogs) and hydrogen-bonding networks .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Purity verification : Re-test batches with discrepancies using HPLC-MS to rule out degradation.

- Target engagement studies : Use SPR (surface plasmon resonance) to confirm binding kinetics .

Advanced: What computational tools predict solubility and membrane permeability?

Answer:

- XLogP : Predicts lipophilicity (e.g., XLogP = 2.6 in analogs, indicating moderate solubility in lipid membranes).

- Topological polar surface area (TPSA) : Values >80 Ų (e.g., 87.5 Ų) suggest low blood-brain barrier penetration.

- Molecular dynamics simulations : Model solvation free energy in water/octanol systems .

Advanced: How does crystallographic data inform formulation stability?

Answer:

X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds, C–H···F contacts) that stabilize crystal packing. Weak interactions (e.g., van der Waals forces) indicate potential for polymorphic forms, requiring differential scanning calorimetry (DSC) to assess thermal stability .

Basic: What safety precautions are required during synthesis?

Answer:

- Use fume hoods for volatile solvents (dichloromethane).

- Wear nitrile gloves and goggles to avoid skin/eye contact with EDCl or triethylamine.

- Store products in airtight containers under inert gas to prevent hydrolysis .

Advanced: How to design analogs for enhanced pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.